molecular formula C21H21N3O4 B12971559 4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile

4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile

Cat. No.: B12971559
M. Wt: 379.4 g/mol
InChI Key: QCEFSYCYGIACAD-UHFFFAOYSA-N
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Description

4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile is a complex organic compound known for its diverse applications in scientific research. This compound features a benzonitrile group, a piperazine ring, and a benzo[d][1,3]dioxole moiety, making it a unique structure with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-piperazin-1-ylpyrimidine with piperonyl chloride in the presence of triethylamine and isopropyl alcohol. The reaction is carried out at temperatures ranging from 20°C to 50°C, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C to room temperature.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piribedil: A dopamine receptor agonist with a similar piperazine structure.

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties used in various applications.

Uniqueness

4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile

InChI

InChI=1S/C21H21N3O4/c22-12-16-1-4-18(5-2-16)26-14-21(25)24-9-7-23(8-10-24)13-17-3-6-19-20(11-17)28-15-27-19/h1-6,11H,7-10,13-15H2

InChI Key

QCEFSYCYGIACAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)C#N

Origin of Product

United States

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